![molecular formula C31H40O2Sn B14250375 (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone CAS No. 500028-11-5](/img/structure/B14250375.png)
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is an organotin compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenoxyphenyl group and a tributylstannyl group attached to a methanone core, making it a versatile molecule for synthetic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone typically involves a multi-step process. One common method includes the reaction of 4-phenoxybenzoyl chloride with 4-tributylstannylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and product purity.
化学反応の分析
Types of Reactions
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form corresponding stannic compounds.
Reduction: The carbonyl group in the methanone core can be reduced to form alcohol derivatives.
Substitution: The phenoxyphenyl and tributylstannyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products
Oxidation: Stannic derivatives and phenoxyphenyl ketones.
Reduction: Alcohol derivatives of the methanone core.
Substitution: Various substituted phenoxyphenyl and stannyl derivatives.
科学的研究の応用
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organotin chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, coatings, and other materials requiring organotin compounds.
作用機序
The mechanism of action of (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is primarily based on its ability to interact with biological molecules. The tributylstannyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the phenoxyphenyl group can interact with cellular membranes, affecting membrane fluidity and function. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
(4-Phenoxyphenyl)phenylmethanone: Lacks the tributylstannyl group, making it less reactive in certain chemical reactions.
(4-Phenoxyphenyl)[4-(trimethylstannyl)phenyl]methanone: Contains a trimethylstannyl group instead of a tributylstannyl group, resulting in different reactivity and biological activity.
Uniqueness
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is unique due to the presence of both phenoxyphenyl and tributylstannyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
500028-11-5 |
|---|---|
分子式 |
C31H40O2Sn |
分子量 |
563.4 g/mol |
IUPAC名 |
(4-phenoxyphenyl)-(4-tributylstannylphenyl)methanone |
InChI |
InChI=1S/C19H13O2.3C4H9.Sn/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17;3*1-3-4-2;/h2-14H;3*1,3-4H2,2H3; |
InChIキー |
WTWMOVJWNDJZNE-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
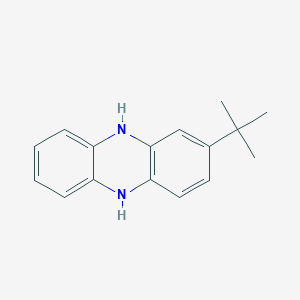


![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
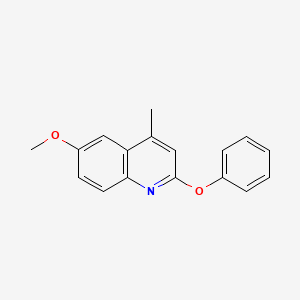
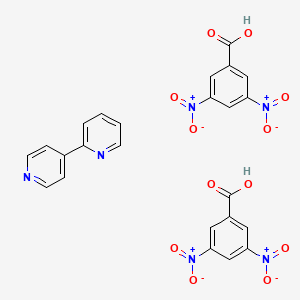
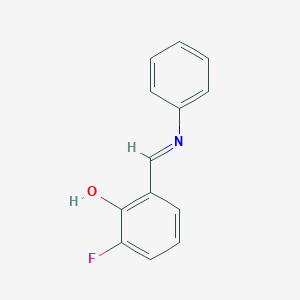
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)
![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
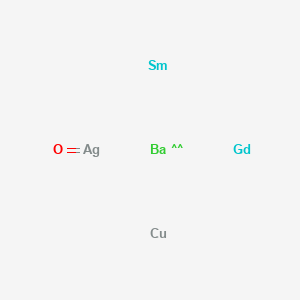
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
